2-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a unique structure that includes a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions, a phenyl group, and a tetrahydroisoquinoline core. Its intricate structure allows it to participate in a range of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl chloride: This step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with a suitable reagent to introduce the sulfonyl chloride group.
Coupling with tetrahydroisoquinoline: The benzenesulfonyl chloride is then reacted with tetrahydroisoquinoline under specific conditions to form the desired sulfonamide.
Introduction of the carboxamide group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Chemical Reactions Analysis
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE stands out due to its unique structural features and diverse reactivity. Similar compounds include:
3,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents, which may exhibit different reactivity and biological activities.
N-Phenyl carboxamides: Compounds with similar functional groups but different core structures, leading to variations in their chemical and biological properties.
These comparisons highlight the uniqueness of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C24H24N2O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-N-phenyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-13-12-20(15-23(22)31-2)32(28,29)26-16-18-9-7-6-8-17(18)14-21(26)24(27)25-19-10-4-3-5-11-19/h3-13,15,21H,14,16H2,1-2H3,(H,25,27) |
InChI Key |
CYCLTBNOSBWPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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